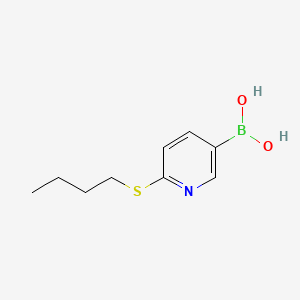

(6-(Butylthio)pyridin-3-yl)boronic acid

説明

Significance of Pyridylboronic Acids in Contemporary Organic Synthesis

Pyridylboronic acids are a subclass of boronic acids that have gained significant attention for their role as key intermediates in the synthesis of complex organic molecules. ontosight.ai Their primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction enables the efficient coupling of a boronic acid with an organic halide or triflate. researchgate.net

The incorporation of a pyridine (B92270) ring is particularly valuable in medicinal chemistry and materials science. Pyridine moieties are ubiquitous in pharmaceuticals and biologically active compounds. nih.gov Therefore, pyridylboronic acids serve as versatile building blocks for constructing highly substituted bipyridines and other heteroarylpyridine derivatives that are scaffolds for new drugs. researchgate.netnih.gov They are instrumental in synthesizing compounds with potential applications as kinase inhibitors and other therapeutic agents. ontosight.ai Furthermore, their use in creating conjugated organic materials has been explored for applications in organic light-emitting diodes (OLEDs). ontosight.ai Despite their utility, the synthesis and stability of some pyridylboronic acids can be challenging, which has led to ongoing research into more stable derivatives and optimized reaction conditions. youtube.com

Overview of Thioether Functionality within Organoboron Compounds

The thioether group (R-S-R') is the sulfur analog of an ether. masterorganicchemistry.com In a molecule like (6-(Butylthio)pyridin-3-yl)boronic acid, the thioether functionality introduces several key properties. Organosulfur compounds are integral to many pharmaceuticals and natural products. pku.edu.cn The sulfur atom in a thioether is more polarizable and less basic than the oxygen in an ether, and its lone pairs of electrons can participate in coordination with metals. masterorganicchemistry.com

While the direct study of thioether functionality within organoboron compounds is a specialized area, the construction of thioethers often involves boronic acids as starting materials in C–S bond formation reactions. pku.edu.cnresearchgate.net The inclusion of a thioether group in a boronic acid building block serves multiple purposes. It can modulate the electronic properties of the pyridine ring and influence the reactivity of the boronic acid. Moreover, the alkyl chain of the thioether can affect the molecule's lipophilicity, a critical parameter in drug design for controlling solubility and cell membrane permeability. The thioether itself can also be a site for further chemical modification, such as oxidation to sulfoxides or sulfones, providing a route to a wider array of derivatives. nih.govnih.gov

Rationale for Academic Investigation of this compound Structure

The academic and industrial interest in a molecule like this compound stems from its potential as a custom-designed building block for targeted synthesis. The rationale for its investigation can be broken down into the strategic combination of its three core components:

The Pyridine-3-boronic Acid Core: This structure is a well-established and reliable partner in Suzuki-Miyaura coupling reactions. nih.gov Its presence allows for the straightforward introduction of the substituted pyridine ring into a target molecule, a common strategy in the synthesis of pharmaceuticals. nih.govnih.gov

Synergistic Potential: The combination of these functional groups in one molecule creates a versatile reagent. Researchers can use the boronic acid as a "handle" for a coupling reaction while leveraging the thioether group to either interact with a biological target, modify the compound's pharmacokinetic profile, or serve as a point for subsequent functionalization. nih.gov The synthesis of such specifically substituted pyridylboronic acids is part of a broader effort to expand the library of available chemical tools for drug discovery and materials science, enabling the rapid generation of novel and diverse molecular structures. ontosight.ainih.gov

Historical Development and Evolution of Pyridylboronic Acid Research

The history of pyridylboronic acids is deeply rooted in the broader field of organoboron chemistry. The first synthesis of a boronic acid was reported by Edward Frankland in 1860. nih.gov However, for nearly a century, organoboron compounds remained largely a niche area of chemistry.

The landscape changed dramatically with the pioneering work of Herbert C. Brown in the mid-20th century, particularly his discovery of the hydroboration reaction, which provided a convenient route to organoboranes. This work, for which he shared the Nobel Prize in Chemistry in 1979, laid the foundation for the widespread use of organoboron reagents. The subsequent development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and 1980s was a watershed moment that catapulted boronic acids to the forefront of organic synthesis. researchgate.net

The application of this chemistry to heterocyclic systems, including pyridine, followed. However, researchers quickly discovered that pyridylboronic acids presented unique challenges. The nitrogen atom in the pyridine ring can complicate reactions, and certain isomers, particularly 2-pyridylboronic acids, are often unstable and prone to protodeboronation (loss of the boronic acid group). youtube.com This led to significant research focused on developing more stable forms, such as boronate esters, and creating optimized reaction protocols for their efficient synthesis and coupling. researchgate.netyoutube.com The development of compounds like this compound represents the continued evolution of this field, where the focus has shifted to creating highly functionalized, stable, and versatile pyridylboronic acid reagents tailored for specific synthetic goals. nih.gov

特性

IUPAC Name |

(6-butylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOUPYDFQWNMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations of 6 Butylthio Pyridin 3 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netlibretexts.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. researchgate.net The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org (6-(Butylthio)pyridin-3-yl)boronic acid serves as the organoboron partner in these transformations, offering a pathway to introduce the 2-(butylthio)pyridin-5-yl moiety into various organic frameworks.

This compound is expected to undergo Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides and triflates. The efficacy of these reactions depends on carefully optimized conditions, including the choice of palladium catalyst, ligand, base, and solvent system. Generally, palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are employed, often in combination with aqueous bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govlookchem.com Common solvents include ethereal options like dioxane or dimethoxyethane (DME), and aromatic hydrocarbons like toluene, often with water as a co-solvent. lookchem.comresearchgate.net

The reactivity of the halide partner typically follows the order I > Br > OTf >> Cl. researchgate.net While specific examples for this compound are not extensively documented in readily available literature, the reactivity patterns of other substituted pyridyl boronic acids provide a strong indication of its synthetic utility. For instance, the coupling of 9-benzyl-6-chloropurine with various arylboronic acids has been shown to proceed in excellent yields under specific conditions. lookchem.com Electron-rich arylboronic acids tend to perform well in anhydrous conditions, whereas electron-poor and alkenyl boronic acids often require aqueous systems to achieve high yields. lookchem.comresearchgate.net

Below is a representative table illustrating typical conditions and outcomes for the Suzuki-Miyaura coupling of pyridyl boronic acids with various halides, which can be considered analogous to the expected reactivity of this compound.

| Boronic Acid Partner | Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Phenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 95 | lookchem.com |

| 4-Methoxyphenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 96 | lookchem.com |

| 4-Formylphenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | K₂CO₃ (aq) | DME | 80 | 92 | lookchem.com |

| 3-Nitrophenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 19 | lookchem.com |

| 2-Thienylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 73 | lookchem.com |

| (E)-2-Phenylvinylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (5) | K₂CO₃ (aq) | DME | 80 | 85 | lookchem.com |

This table presents illustrative data for analogous reactions and does not represent experimentally verified results for this compound itself.

A notable advancement in Suzuki-Miyaura couplings is the use of sulfonyl fluorides as electrophilic partners. Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has been successfully coupled with various hetero(aryl) boronic acids and their pinacol (B44631) esters to generate 2-arylpyridines. nih.govnih.gov This transformation proceeds via a desulfonative C–S bond activation. nih.gov

Research has demonstrated that these reactions can be effectively catalyzed by Pd(dppf)Cl₂ in dioxane, with sodium phosphate (Na₃PO₄) as the base, at temperatures ranging from 65 to 100 °C. nih.govresearchgate.net Interestingly, the presence of water can have a substrate-dependent effect; it is often beneficial when using boronic acid pinacol esters but can be detrimental with certain free boronic acids due to hydrolysis of the electrophile. nih.govcdnsciencepub.com The reaction generally favors electron-rich boronic acids. nih.gov A key finding is that the presence of a heteroatom like sulfur or oxygen alpha to the boron group appears to be beneficial for the reaction's success. nih.gov This suggests that this compound could be a competent partner in this type of coupling.

The table below summarizes the results of coupling PyFluor with various boronic acids and esters, providing a framework for its potential reaction with the title compound. researchgate.netnih.gov

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 | nih.govresearchgate.net |

| 2-Thiazolylboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | <5 | nih.gov |

| 3-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 29 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 66 | researchgate.netnih.gov |

| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 35 | researchgate.netnih.gov |

The use of pyridyl boronic acids, including this compound, in Suzuki-Miyaura reactions is not without challenges. Several key issues can diminish coupling efficacy:

Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst. researchgate.net This coordination can inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed, effectively poisoning the catalyst. researchgate.net

Low Nucleophilicity: The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the corresponding boronic acid, slowing down the crucial transmetalation step. nih.gov

To overcome these challenges, several strategies have been developed. One effective approach is to convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a boronate ester, like a pinacol or N-methyliminodiacetic acid (MIDA) ester. nih.govyoutube.com These "masked" boronates exhibit greater stability towards protodeboronation and can release the active boronic acid slowly under the reaction conditions. youtube.com Lithium triisopropyl borates have also been reported as stable and effective nucleophiles for these couplings. nih.gov Additionally, the choice of ligand is critical. The use of bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos or XPhos, can promote the reaction at lower temperatures and mitigate catalyst inhibition, thereby improving yields and preventing decomposition of sensitive substrates. nih.govreddit.com

The butylthio (-SBu) group at the 6-position of the pyridine ring exerts significant stereoelectronic effects that influence the reactivity of this compound. The sulfur atom possesses lone pairs of electrons that can be donated into the pyridine ring via resonance (+R effect), which increases the electron density of the ring system. This electron-donating effect can enhance the nucleophilicity of the organoboron species, potentially accelerating the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Evidence from related systems supports this notion. In the Suzuki-Miyaura coupling of PyFluor, the presence of a sulfur atom alpha to the boronic ester functionality was found to be beneficial, leading to high yields. nih.gov This suggests that the electronic properties of the thioether are favorable for the coupling process. Sterically, the butyl group is flexible and of moderate size, and its placement at the 6-position, meta to the boronic acid, is not expected to create significant steric hindrance that would impede the approach of the coupling partners to the palladium center.

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bond formation, boronic acids are valuable reagents for constructing carbon-heteroatom bonds. The Chan-Lam coupling, for example, utilizes boronic acids for the copper-promoted formation of C-N, C-O, and C-S bonds. researchgate.net

A significant application of aryl boronic acids is their use as catalysts for the direct amidation of carboxylic acids with amines, forming a peptide bond while releasing water as the only byproduct. rsc.orgrsc.org This method avoids the need for stoichiometric activating agents.

The accepted mechanism involves the boronic acid acting as a Lewis acid catalyst. rsc.org The reaction initiates with the formation of an (acyloxy)boronic acid intermediate from the condensation of the carboxylic acid and the boronic acid. rsc.orgrsc.org This step is typically thermodynamically unfavorable, and the removal of water, often with molecular sieves, is essential to drive the reaction forward. rsc.org This intermediate activates the carbonyl group of the carboxylic acid towards nucleophilic attack by the amine. rsc.org Subsequent C-N bond formation yields the amide and regenerates the boronic acid catalyst. rsc.org

C-S Cross-Coupling for Thioether Derivatives

While direct C-S cross-coupling reactions utilizing the boronic acid moiety of this compound to form new thioether derivatives have not been extensively documented in readily available literature, the transformation is theoretically plausible. In a typical C-S coupling reaction, an organoboronic acid is reacted with a thiol in the presence of a suitable catalyst, often copper or palladium-based, to form a new carbon-sulfur bond.

Should this compound be employed in such a reaction, it would be expected to react with a variety of thiols (R-SH) to yield 3-thio-substituted pyridine derivatives. The general scheme for this hypothetical reaction is presented below:

Table 1: Hypothetical C-S Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

The success of this reaction would likely depend on the choice of catalyst, base, and reaction conditions to avoid undesired side reactions, such as protodeborylation.

Deborylative Thiocyanation and Selenocyanation

The direct conversion of a boronic acid group to a thiocyanate (B1210189) (-SCN) or selenocyanate (B1200272) (-SeCN) group, known as deborylative thiocyanation and selenocyanation, represents a valuable synthetic transformation. These reactions provide access to aryl thiocyanates and selenocyanates, which are versatile intermediates in organic synthesis.

Although specific examples involving this compound are not prominently reported, the general methodologies for these transformations have been established for various aryl and heteroaryl boronic acids. nih.govuspto.gov

Deborylative Thiocyanation: This reaction is typically achieved by treating the boronic acid with a thiocyanating agent, such as potassium thiocyanate (KSCN) or trimethylsilyl (B98337) thiocyanate (TMSNCS), in the presence of a catalyst. nih.gov Copper and palladium catalysts are commonly employed. nih.gov The reaction proceeds via the replacement of the boronic acid group with the thiocyanate group.

Deborylative Selenocyanation: Similarly, deborylative selenocyanation introduces a selenocyanate group onto the aromatic ring. This can be accomplished using reagents like selenium dioxide and malononitrile (B47326) under catalyst-free conditions or through electrochemical methods. nih.gov

The application of these methods to this compound would be expected to yield 6-(butylthio)-3-thiocyanatopyridine or 6-(butylthio)-3-selenocyanatopyridine, respectively.

Table 2: Potential Deborylative Cyanation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | KSCN, Catalyst | 6-(Butylthio)-3-thiocyanatopyridine | Thiocyanation |

Further Functional Group Interconversions Involving the Butylthio Substituent

The butylthio group (-S-C₄H₉) on the pyridine ring offers another site for synthetic modification. A common transformation of thioethers is oxidation to the corresponding sulfoxide (B87167) and sulfone. These functional group interconversions can significantly alter the electronic properties and biological activity of the molecule.

Oxidation to Sulfoxide and Sulfone: The oxidation of the butylthio group in this compound would lead to the formation of (6-(butylsulfinyl)pyridin-3-yl)boronic acid and subsequently (6-(butylsulfonyl)pyridin-3-yl)boronic acid. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions. The presence of the boronic acid moiety might require careful selection of reaction conditions to prevent its degradation. arkat-usa.org

Table 3: Potential Oxidation Products of the Butylthio Group

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | m-CPBA (1 equiv.) | (6-(Butylsulfinyl)pyridin-3-yl)boronic acid |

Other Transition Metal-Catalyzed Organic Transformations

Beyond the specific reactions mentioned above, this compound is a versatile coupling partner in a variety of other transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions typically involve the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for the formation of carbon-carbon bonds. nih.govorgsyn.org this compound can be coupled with a wide range of aryl, heteroaryl, or vinyl halides (or triflates) to generate biaryl or vinyl-substituted pyridine derivatives. nih.govuni.lunih.gov

Heck Reaction: While the classic Heck reaction involves the coupling of an organohalide with an alkene, variations exist where boronic acids can be used. orgsyn.orggoogle.com In a Heck-type reaction, this compound could potentially be coupled with an alkene to form a substituted pyridine derivative.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.com Boronic acids can sometimes be used in Sonogashira-type couplings, which would involve the reaction of this compound with a terminal alkyne to produce an alkynylpyridine. sigmaaldrich.comgoogle.com

Table 4: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Palladium | Biaryl or Vinyl Pyridine |

| Heck-type | Alkene | Palladium | Alkenyl Pyridine |

The reactivity of this compound in these transformations makes it a valuable tool for the synthesis of a diverse array of substituted pyridine compounds for various applications in medicinal chemistry and materials science.

Advanced Methodologies and Mechanistic Investigations in 6 Butylthio Pyridin 3 Yl Boronic Acid Chemistry

Strategies for In Situ Generation and Utilization of Boronic Acid Species

To circumvent the challenges associated with the isolation and stability of many pyridylboronic acids, strategies for their in situ generation have become invaluable. These methods generate the reactive boronic acid species directly within the reaction vessel, where it is immediately consumed in a subsequent coupling reaction.

One prominent strategy involves the in situ hydrolysis of more stable boronic esters, such as pinacol (B44631) esters. It has been observed that the presence of water in a reaction system can hydrolyze the boronate ester to the corresponding boronic acid, which is often more reactive in cross-coupling reactions. researchgate.net This approach is particularly useful as boronate esters exhibit greater stability and are often easier to purify and handle than the free acids. researchgate.net

Another powerful technique is the direct, one-pot synthesis of boronic acids from aryl halides, followed by an immediate cross-coupling reaction without isolation of the boronic acid intermediate. An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine (B30812) via lithium-halogen exchange and an in situ quench has been developed, showcasing a high-yield route that can be applied to bulk quantities. nih.gov This method avoids the need to handle potentially unstable boronic acid intermediates.

Furthermore, advanced concepts involve the use of transiently generated boronic acids for controlled, iterative carbon-carbon bond formation. mdpi.com These strategies provide a streamlined pathway to complex molecules by generating and consuming the boronic acid in a sequential manner, thus minimizing decomposition. The slow release of boronic acids from precursors like trifluoroborates or MIDA boronates is another effective strategy to maintain a low concentration of the active species, suppressing decomposition pathways like protodeboronation. ed.ac.uk

Ligand and Catalyst Optimization for Enhanced Reaction Efficiency and Selectivity

The success of Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids is critically dependent on the choice of the palladium catalyst and its coordinating ligand. The ligand stabilizes the palladium center, influences its reactivity, and plays a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For challenging substrates like electron-deficient 2-pyridyl boronic acid derivatives, which are known for slow transmetalation and rapid decomposition, specialized catalyst systems are required. nih.gov Research has shown that catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands are highly active for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov Similarly, palladium catalysts supported by bulky, electron-rich monodentate biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have been developed to facilitate the coupling of unstable boronic acids at low temperatures, thereby minimizing decomposition. nih.govreddit.com These advanced precatalysts can generate the active Pd(0) species rapidly under mild conditions where the boronic acid is more stable. nih.gov

The choice of base and solvent is also intertwined with catalyst performance. For instance, the combination of a palladium precursor like Pd₂(dba)₃ with a suitable phosphine ligand and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like tetrahydrofuran (B95107) (THF) has proven effective for a range of couplings. nih.gov The optimization of these components is essential to drive the desired cross-coupling reaction efficiently while suppressing side reactions.

Table 1: Selected Catalyst-Ligand Systems for Suzuki-Miyaura Coupling of Pyridyl Boron Compounds

| Catalyst Precursor | Ligand | Base | Solvent System | Substrate Class | Reference |

| Pd₂(dba)₃ | Diaryl or Dialkyl Phosphine Oxide | KF | Dioxane | 2-Pyridylboronates | nih.govresearchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | ortho-Substituted Phenylboronic Acids | beilstein-journals.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/Water | Unstable Heteroaryl Boronic Acids | nih.gov |

| PdCl₂(dppf) | (dppf) | K₂CO₃ | MeCN/Water | 4-Pyridinylboronic acid | reddit.com |

Mechanistic Understanding of Protodeboronation Processes in Pyridylboronic Acids

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major decomposition pathway for (hetero)arylboronic acids, particularly under the basic, aqueous conditions often used in Suzuki-Miyaura reactions. ed.ac.uknih.gov Mechanistic studies have revealed that this process is highly dependent on pH and the specific structure of the boronic acid. nih.goved.ac.uk

The process is influenced by the equilibrium between the neutral trigonal boronic acid, ArB(OH)₂, and the more nucleophilic tetrahedral boronate anion, [ArB(OH)₃]⁻, which forms at higher pH. nih.gov Detailed kinetic analysis has identified multiple pathways for protodeboronation:

Acid-catalyzed: Protonolysis of the C-B bond facilitated by H₃O⁺.

Base-catalyzed: Fragmentation involving the boronate anion, which is often faster for electron-deficient rings. ed.ac.uk

Uncatalyzed: Reaction with water.

Self/Auto-catalysis: A phenomenon where, at a pH near the pKa of the boronic acid, the reaction is catalyzed by the boronic acid itself or by boric acid generated as a byproduct. nih.govacs.org

For pyridylboronic acids, the position of the nitrogen atom is critical. 3- and 4-pyridylboronic acids are relatively stable, whereas 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation, which is thought to proceed via fragmentation of a zwitterionic intermediate. ed.ac.uk Understanding these pH-dependent mechanisms allows for the selection of reaction conditions, such as specific pH ranges, where a particular boronic acid exhibits maximum stability. ed.ac.uk

Impact of Solvent Systems on Reaction Pathways and Outcomes

The choice of solvent is a critical parameter that can significantly influence the outcome of cross-coupling reactions involving (6-(Butylthio)pyridin-3-yl)boronic acid. Solvents can affect the solubility of reagents, the stability of the catalyst and substrates, and the rates of the individual steps in the catalytic cycle. hes-so.ch

Commonly used solvents include polar aprotic systems like dioxane, tetrahydrofuran (THF), and toluene, often in combination with water. beilstein-journals.orghes-so.ch The addition of water to an organic solvent can be beneficial for several reasons. It can increase the solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is essential for the transmetalation step. researchgate.net Water can also break up aggregates of boronic acids, leading to simpler speciation in solution. researchgate.net Furthermore, as mentioned previously, water can facilitate the in situ hydrolysis of boronate esters to the more reactive boronic acids.

However, the presence of water also creates the conditions for protodeboronation. nih.gov Therefore, the optimal solvent system is often a carefully balanced mixture, such as 2:1 dioxane:water or 4:1 acetonitrile:water, that maximizes the rate of the desired coupling reaction while minimizing the rate of decomposition. reddit.com In some cases, to completely avoid water-induced side reactions, anhydrous conditions or even solvent-free mechanochemical methods have been explored. ed.ac.ukresearchgate.net The viscosity of the solvent also plays a role, with less viscous solvents like THF sometimes leading to faster reaction rates. hes-so.ch

Methodologies for Mitigating Homocoupling Side Reactions

A common and often troublesome side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl dimer (Ar-Ar) and reduces the yield of the desired cross-coupled product (Ar-Ar'). This reaction is believed to be promoted by oxygen and the presence of palladium(II) species. researchgate.netresearchgate.net

Several strategies can be employed to minimize homocoupling:

Inert Atmosphere: Rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is a primary and effective method to suppress this oxygen-promoted side reaction. researchgate.net

Catalyst Control: The homocoupling is often linked to the concentration of Pd(II) species. Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can help ensure the rapid formation of the active Pd(0) catalyst and minimize side reactions. researchgate.net The addition of a mild reducing agent, such as potassium formate, can also help reduce residual Pd(II) without interfering with the main catalytic cycle. researchgate.net

Slow Addition: In some cases, the slow addition of the boronic acid or its precursor to the reaction mixture is a critical strategy. This maintains a low concentration of the nucleophilic partner, favoring the cross-coupling pathway over homocoupling. researchgate.net

Ligand Choice: The use of bulky ligands on the palladium catalyst can sterically hinder the formation of the homocoupled dimer, thereby increasing the selectivity for the cross-coupling product. reddit.com

By carefully controlling the reaction atmosphere, catalyst state, and reagent concentrations, the formation of homocoupling impurities can be significantly suppressed, leading to cleaner reactions and higher yields of the desired product.

Computational Chemistry and Theoretical Studies of 6 Butylthio Pyridin 3 Yl Boronic Acid and Analogous Systems

Electronic Structure Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of boronic acid derivatives. researchgate.netnih.govresearchgate.net For systems analogous to (6-(Butylthio)pyridin-3-yl)boronic acid, such as other substituted pyridinylboronic acids, DFT calculations, particularly using hybrid functionals like B3LYP with extensive basis sets (e.g., 6-311++G(d,p)), provide detailed information about molecular orbitals, charge distributions, and electronic properties. researchgate.netresearchgate.net

Studies on analogous 6-substituted pyridine-3-boronic acids reveal how substituents influence the electronic environment of the molecule. For instance, the introduction of a thioether group at the 6-position is expected to act as an electron-donating group through resonance, influencing the electron density on the pyridine (B92270) ring and the Lewis acidity of the boronic acid moiety.

Key electronic parameters obtained from DFT calculations for analogous systems include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a study on 6-Bromo-3-Pyridinyl Boronic acid, a close analog, DFT calculations were used to determine these frontier orbitals, providing insight into its electronic transitions and reactivity. researchgate.net Similarly, research on other pyridine derivatives has utilized DFT to understand charge delocalization and electronic properties through Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies Calculated for Analogous Pyridine Derivatives using DFT (Note: Data is for analogous compounds and serves as an illustrative example of typical computational outputs.)

| Analogous Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-Pyridinyl Boronic acid | B3LYP/6-311++G(d,p) | -7.21 | -1.85 | 5.36 | researchgate.net |

| 3-Fluorophenylboronic acid | B3LYP/6-311++G(d,p) | -7.05 | -1.54 | 5.51 | nih.gov |

Conformational Analysis and Energetic Stability Assessment

The three-dimensional structure of this compound is not rigid. Rotations around the C-B, C-S, and C-C bonds of the butyl group lead to various conformers with different energies. Conformational analysis, typically performed using DFT methods, is essential to identify the most stable (lowest energy) geometries of the molecule. scispace.com

For substituted arylboronic acids, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the boronic acid group. mdpi.com In the case of this compound, computational studies on analogous molecules like 2-fluorophenylboronic acid and 6-Bromo-3-Pyridinyl Boronic acid show that the most stable conformers often involve specific orientations of the B(OH)₂ group relative to the ring to minimize steric hindrance and optimize electronic interactions. researchgate.netresearchgate.net The butylthio group also has multiple possible conformations that must be considered to locate the global energy minimum.

A theoretical study on 6-Bromo-3-Pyridinyl Boronic acid identified its most stable conformer using DFT calculations, which is crucial for accurately predicting its spectroscopic and reactive properties. researchgate.net The relative energies of different conformers can be used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 2: Calculated Relative Energies for Conformers of an Analogous Phenylboronic Acid (Note: This table illustrates the typical output of a conformational analysis for a related compound, diindolylmethane-phenylboronic acid.)

| Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| cis-trans (ct-III) | 0.00 | researchgate.net |

| cis-trans (ct-II) | 2.40 | researchgate.net |

| cis-trans (ct-I) | 3.10 | researchgate.net |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is invaluable for mapping out the step-by-step mechanisms of chemical reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling or esterification with diols. nih.govnih.gov DFT calculations can be used to locate the transition states (the highest energy points along a reaction pathway) and intermediates, providing a complete energetic profile of the reaction.

For a reaction involving this compound, theoretical studies would model the interaction with other reactants (e.g., an aryl halide and a palladium catalyst). By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For example, in the Suzuki-Miyaura reaction, key steps like oxidative addition, transmetalation, and reductive elimination can be modeled. The electronic properties of the substituted pyridine ring, as influenced by the butylthio group, would play a significant role in the kinetics of these steps.

To gain a deeper understanding of the interactions that stabilize molecules and transition states, energy partitioning analysis can be performed. This method breaks down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. Such analyses can reveal the nature of intermolecular forces, like hydrogen bonds or other non-covalent interactions.

In a study of protonated pyridine-boronic acid dimers, energy partitioning analysis explained how repulsion and electrostatic terms are balanced by desolvation and exchange terms in polar solvents, leading to the stability of the charged dimer. researchgate.net A similar analysis for this compound could elucidate its interactions with solvent molecules or other reagents.

Furthermore, analyzing the charge distribution within the molecule, often using methods like Natural Population Analysis (NPA) or Atoms in Molecules (AIM), reveals how charge is distributed among the atoms. nih.gov This is critical for understanding the molecule's reactivity, identifying electrophilic and nucleophilic sites, and rationalizing intermolecular interactions. For instance, the charge on the boron atom is directly related to its Lewis acidity.

Beyond elucidating known reactions, computational methods can predict novel reaction pathways. nih.gov By systematically exploring the potential energy surface of a reacting system, algorithms can identify plausible routes from reactants to products. This predictive capability is a powerful tool for discovering new reactions and optimizing existing ones. For this compound, computational screening could suggest its potential utility in various synthetic transformations by predicting the feasibility and outcomes of different reaction pathways.

Theoretical Studies on Solvation Effects and Counterion Interactions

Reactions are almost always carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit models involve including individual solvent molecules in the calculation, which allows for the study of specific interactions like hydrogen bonding.

Theoretical studies on pyridine-boronic acid dimers have shown that including solvent effects is critical for accurately predicting binding energies. researchgate.net While gas-phase calculations predicted repulsion between charged monomers, the inclusion of a polar solvent stabilized the dimer. Similarly, the pKa, and therefore the reactivity, of this compound would be significantly influenced by the solvent environment. The interaction with counterions in solution can also be modeled to provide a more realistic picture of the species present under reaction conditions. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Characterization

DFT calculations can accurately predict various spectroscopic properties, which is extremely useful for confirming the structure of newly synthesized compounds. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for analogs of this compound have shown excellent agreement with experimental data. researchgate.netnih.govresearchgate.net

Calculated vibrational frequencies (IR and Raman) can be used to assign the peaks in an experimental spectrum to specific molecular motions. nih.gov For NMR, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. researchgate.netnih.gov By comparing the calculated spectrum of a proposed structure with the experimental one, chemists can gain confidence in their structural assignment. A detailed study on 6-Bromo-3-Pyridinyl Boronic acid successfully used DFT to calculate and assign its FT-IR, Raman, and NMR spectra. researchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Analogous Compound (6-Bromo-3-Pyridinyl Boronic acid in DMSO) (Note: Data is for an analogous compound and illustrates the accuracy of DFT-based NMR prediction.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) | Reference |

|---|---|---|---|

| C2 | 151.2 | 153.5 | researchgate.net |

| C4 | 141.8 | 143.9 | researchgate.net |

| C5 | 123.5 | 123.8 | researchgate.net |

| C6 | 143.1 | 144.9 | researchgate.net |

Biological Activity and Mechanistic Insights of Pyridylboronic Acid Derivatives with Thioether Functionality

Principles of Boronic Acid Interaction with Biological Targets

Boronic acids and their derivatives are recognized for their unique ability to interact with biological targets, a feature that has made them valuable in drug design and chemical biology. researchgate.netsigmaaldrich.com The core of this reactivity lies in the boron atom's electron-deficient nature, which allows it to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of diols. This interaction is central to their mechanism of action against many biological targets, such as enzymes. Arylboronic acids, in particular, have been widely studied for their applications in organic synthesis and have emerged as promising building blocks in crystal engineering and the generation of novel supramolecular assemblies. researchgate.net The boronic acid group, -B(OH)₂, can participate in hydrogen bonds and dative B-N coordination, depending on the reaction conditions, making it a versatile functional group for molecular recognition and self-assembly. researchgate.netchimia.ch

The rise of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, has spurred the development of inhibitors to counteract this mechanism. nih.gov Boronic acid derivatives have emerged as a potent class of β-lactamase inhibitors. researchgate.net The general mechanism involves the boronic acid group acting as a transition-state analog for the tetrahedral intermediate formed during β-lactam hydrolysis. researchgate.net

The boron atom of the inhibitor forms a reversible, covalent dative bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A and C). researchgate.netnih.gov This forms a stable enzyme-inhibitor complex, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics. nih.gov This mechanism restores the efficacy of the antibiotic partner drug. nih.gov While classical inhibitors like clavulanate are not effective against all β-lactamases, newer cyclic boronate inhibitors such as vaborbactam (B611620) and taniborbactam (B611149) have shown significant efficacy against a broader range of enzymes, including Klebsiella pneumoniae carbapenemases (KPCs). researchgate.netnih.gov The binding trends and inhibition constants have been determined for various substituted boronic acids, providing insight into the factors that govern their affinity for the enzyme active site. capes.gov.br

Table 1: General Mechanism of Serine β-Lactamase Inhibition by Boronic Acids

| Step | Description | Key Interaction |

| 1. Recognition | The boronic acid inhibitor enters the active site of the β-lactamase enzyme. | Shape and electrostatic complementarity. |

| 2. Nucleophilic Attack | The hydroxyl group of the active site serine residue attacks the electron-deficient boron atom. | Formation of a dative covalent bond (Ser-O-B). |

| 3. Complex Formation | A stable, tetrahedral adduct is formed between the enzyme and the inhibitor. | Reversible enzyme-inhibitor complex. |

| 4. Inhibition | The active site is blocked, preventing the hydrolysis of β-lactam antibiotics. | Restoration of antibiotic activity. |

Bacterial efflux pumps are a significant cause of multidrug resistance (MDR), as they actively transport antibiotics out of the bacterial cell. nih.govgoogle.com Inhibiting these pumps is a promising strategy to restore the potency of existing antibiotics. nih.govnih.gov Pyridine-3-boronic acid derivatives have been identified as promising inhibitors of the NorA efflux pump in Staphylococcus aureus, a bacterium known for its resistance to fluoroquinolones. nih.gov

A study on a series of 6-substituted pyridine-3-boronic acids demonstrated their ability to potentiate the activity of the antibiotic ciprofloxacin (B1669076) against a NorA-overexpressing S. aureus strain. nih.gov Specifically, compounds such as 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were found to significantly increase ciprofloxacin's effectiveness. nih.gov Mechanistic studies confirmed that these compounds promote the accumulation of ethidium (B1194527) bromide (a known NorA substrate) within the bacterial cells, corroborating their role as NorA inhibitors. nih.gov Efflux pump inhibitors (EPIs) work by blocking the transport channel, often through competitive binding, which leads to higher intracellular concentrations of the co-administered antibiotic, making the bacteria more susceptible. nih.gov

Table 2: Activity of 6-Substituted Pyridine-3-Boronic Acid Derivatives as NorA Efflux Pump Inhibitors

| Compound | Substitution at position 6 | Effect on Ciprofloxacin Activity | Mechanism Confirmation | Reference |

| Parent Compound I | Benzyloxy | Baseline potentiation | - | nih.gov |

| Compound 3i | 3-Phenylpropoxy | 4-fold increase vs. parent | Promotes Ethidium Bromide accumulation | nih.gov |

| Compound 3j | 4-Phenylbutoxy | 4-fold increase vs. parent | Promotes Ethidium Bromide accumulation | nih.gov |

The 5-lipoxygenase-activating protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma. nih.gov Inhibiting FLAP prevents the synthesis of these pro-inflammatory molecules. nih.gov A potent FLAP inhibitor, GSK2190915, incorporates both a pyridin-3-yl moiety and a thioether group (tert-butylsulfanyl) within its complex structure. nih.gov

In a clinical study involving subjects with mild asthma, GSK2190915 was shown to significantly attenuate both the early and late asthmatic responses following an allergen challenge. nih.gov This demonstrates that a compound containing the core structures of a pyridine (B92270) ring and a thioether can effectively interact with and inhibit a crucial protein target in an inflammatory pathway. nih.gov The mechanism involves the inhibitor binding to FLAP, thereby preventing the transfer of arachidonic acid to the 5-lipoxygenase enzyme and halting the production of leukotrienes. nih.gov This finding highlights the potential of pyridylboronic acids with thioether functionality as scaffolds for developing inhibitors for targets beyond antimicrobial applications. nih.gov

Supramolecular Assembly and Interaction in Biological Contexts

The ability of boronic acids to form predictable, non-covalent interactions makes them excellent building blocks for supramolecular chemistry and crystal engineering. researchgate.netnih.gov The –B(OH)₂ group is a versatile hydrogen bond donor, capable of forming strong O–H⋯N hydrogen bonds with nitrogen-containing heterocycles like pyridine. researchgate.netnih.gov This interaction is fundamental to the self-assembly of pyridylboronic acid derivatives. researchgate.net

These interactions can lead to the formation of various supramolecular structures, such as stacked layers, helical chains, or crossed ribbons, depending on the specific structure of the interacting molecules. nih.gov For instance, studies on phenylboronic acids with bipyridine linkers show the formation of ladder-like hydrogen-bonded structures. researchgate.net The conformation of the boronic acid group (e.g., syn-syn or syn-anti) plays a crucial role in determining the final architecture of the assembly. nih.govnih.gov In a biological context, such self-assembly can influence a compound's solubility, stability, and how it is presented to a biological target, potentially leading to multivalent interactions or localized high concentrations that enhance biological activity. Dative boron-nitrogen bonds can also serve as a key binding motif in forming these ordered assemblies. chimia.ch

Mechanistic Elucidation of Biological Effects in Zebrafish Embryo Models

The zebrafish (Danio rerio) embryo is a powerful model organism for investigating the biological effects and molecular mechanisms of chemical compounds. nih.gov Studies using this model have provided insights into the neuroprotective potential of pyridinylboronic acids. nih.govnih.gov

In zebrafish embryos exposed to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a model for Parkinson's disease, treatment with 3-pyridinylboronic acid was shown to normalize the deleterious effects. nih.gov The compound restored locomotor activity and mitigated the neurotoxin's impact on genes related to mitochondrial dysfunction and oxidative stress. nih.gov The protective mechanism was found to involve the modulation of a p53-dependent and Bax-mediated apoptotic pathway. nih.gov

Further studies using a rotenone-induced Parkinson's model in zebrafish embryos revealed that 3-pyridinylboronic acid could ameliorate oxidative stress. nih.gov The compound improved locomotor activities, decreased levels of lipid peroxidation and nitric oxide, and normalized the expression of key genes. nih.gov This effect was mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response, by normalizing the expression of its target genes like hmox1a and nqo1. nih.gov

Table 3: Effects of 3-Pyridinylboronic Acid in Zebrafish Embryo Neurotoxicity Models

| Neurotoxin | Observed Effect of Toxin | Effect of 3-Pyridinylboronic Acid | Mechanistic Insight | Reference |

| MPTP | Reduced locomotor activity, induced apoptosis | Restored locomotor activity, normalized gene expression | Modulation of p53-dependent and Bax-mediated apoptosis | nih.govresearchgate.net |

| Rotenone | Increased oxidative stress, reduced locomotor activity | Ameliorated oxidant-antioxidant status, improved locomotion | Upregulation of Nrf2 target genes (hmox1a, nqo1) | nih.govresearchgate.net |

Future Research Directions and Emerging Applications

Development of Next-Generation Synthetic Routes for Enhanced Sustainability and Efficiency

The pursuit of more environmentally benign and efficient methods for synthesizing (6-(Butylthio)pyridin-3-yl)boronic acid is a critical area of future research. rsc.orgrsc.org Current synthetic approaches often rely on traditional techniques that can be resource-intensive and generate substantial waste. Future endeavors are poised to focus on several key areas to overcome these limitations.

Furthermore, a strong emphasis will be placed on adopting greener chemical practices. rsc.org This includes the substitution of hazardous organic solvents with more sustainable alternatives such as water or bio-derived solvents. acs.orgacs.org The use of mechanochemistry, a solvent-free technique involving the grinding of reagents, also presents a promising green alternative for the synthesis of boronic acid esters. rsc.org The overarching goal is to align the synthesis of this compound with the principles of green chemistry, prioritizing waste reduction and energy efficiency. rsc.org A recent development in this area is a one-minute, environmentally friendly synthesis of phenols from arylboronic acids, which could be adapted for this compound. rsc.org

| Research Focus | Objective | Potential Advantages |

| Catalytic C-H Borylation | Direct functionalization of C-H bonds to C-B bonds. | Fewer synthetic steps, higher atom economy. nih.gov |

| Green Chemistry | Utilize environmentally friendly solvents and reagents. | Reduced environmental footprint and improved safety. rsc.orgacs.orgacs.org |

| Mechanochemistry | Solvent-free synthesis via grinding. | Eliminates solvent waste and reduces energy consumption. rsc.org |

| Renewable Feedstocks | Employ starting materials from renewable sources. | Enhanced sustainability and less dependence on fossil fuels. |

Exploration of Novel Catalytic Transformations Beyond Established Cross-Couplings

While this compound is a well-established partner in Suzuki-Miyaura cross-coupling reactions, its potential in other catalytic transformations is an exciting frontier for future research. mdpi.comyoutube.com Scientists are actively exploring its participation in a broader spectrum of reactions to expand its synthetic utility.

One such area is the Chan-Lam coupling reaction, which facilitates the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper complexes and can often be performed in the open air at room temperature. wikipedia.org Developing efficient Chan-Lam coupling protocols for this compound could pave the way for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. nih.govrsc.org

Another promising avenue is the use of this boronic acid in rhodium-catalyzed reactions. organic-chemistry.org For instance, rhodium-catalyzed conjugate additions to electron-deficient olefins represent a powerful method for constructing new carbon-carbon bonds. rsc.org The development of aqueous rhodium-catalyzed coupling reactions has further expanded the scope of these transformations. organic-chemistry.orgacs.org Additionally, rhodium-catalyzed asymmetric additions to ketones can produce chiral alcohols, which are valuable intermediates in the synthesis of complex molecules. rsc.org

The Petasis reaction, a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound, also presents an opportunity for creating diverse molecular structures. mdpi.com

| Catalytic Transformation | Description | Potential Synthetic Outcomes |

| Chan-Lam Coupling | Copper-catalyzed formation of carbon-heteroatom bonds. | Synthesis of aryl amines, ethers, and other heteroatom-containing compounds. wikipedia.orgorganic-chemistry.org |

| Rhodium-Catalyzed Additions | Addition of the boronic acid to olefins or carbonyls. | Creation of new C-C bonds and chiral centers. organic-chemistry.orgrsc.orgrsc.org |

| Petasis Reaction | Multicomponent reaction forming substituted amines. | Access to a wide range of structurally complex amines. mdpi.com |

Rational Design of Functionalized Boronic Acids for Targeted Chemical Processes

The strategic and rational design of new boronic acids, using this compound as a scaffold, presents a significant opportunity to create reagents with customized properties for specific chemical applications. nih.gov By systematically altering the compound's structure, researchers can fine-tune its electronic and steric properties to control its reactivity and selectivity in catalytic reactions. researchgate.net

A key focus will be the introduction of various functional groups to the pyridine (B92270) ring or the butylthio side chain. researchgate.net For instance, incorporating electron-donating or electron-withdrawing groups can modulate the boronic acid's reactivity in cross-coupling reactions. researchgate.net The design of boronic acids with specific functionalities can also lead to the development of novel catalysts and materials with unique properties. nih.govualberta.ca

The development of boronic acids that can act as catalysts themselves is another emerging area. rsc.org These "boronic acid catalysts" can activate hydroxyl groups, enabling direct transformations under mild conditions. rsc.org Furthermore, the design of boronic acids that can respond to specific stimuli, such as changes in pH or the presence of reactive oxygen species, is a key goal in the development of "smart" materials and drug delivery systems. nih.gov

| Design Strategy | Objective | Desired Outcome |

| Functional Group Modification | Introduce diverse functional groups to the core structure. | Tailored reactivity, selectivity, and physical properties. researchgate.netresearchgate.net |

| Development of Boronic Acid Catalysts | Create boronic acids that can catalyze reactions. | Mild and selective activation of functional groups. nih.govrsc.org |

| Stimuli-Responsive Design | Incorporate moieties that respond to environmental cues. | "Smart" materials and targeted drug delivery systems. nih.gov |

Integration of this compound Chemistry with Flow Synthesis and High-Throughput Methodologies

The integration of this compound chemistry with modern automation technologies like flow synthesis and high-throughput screening (HTS) is set to accelerate the discovery and optimization of new chemical processes. researchgate.netwikipedia.org These technologies offer significant advantages in terms of efficiency, safety, and the ability to explore a vast chemical space rapidly. acs.orgbmglabtech.com

Flow chemistry, which involves the continuous pumping of reagents through a reactor, allows for precise control over reaction parameters, leading to improved yields and scalability. organic-chemistry.orgacs.org The synthesis of boronic acids has been successfully demonstrated using flow chemistry, achieving high throughput and purity. organic-chemistry.orgacs.org Applying these techniques to reactions involving this compound could lead to more efficient and sustainable manufacturing processes. acs.org

High-throughput screening enables the rapid and parallel testing of numerous reaction conditions, including different catalysts, ligands, and solvents. wikipedia.orgbmglabtech.comsigmaaldrich.com This approach significantly speeds up the optimization of known reactions and the discovery of novel transformations. acs.org The combination of HTS with the unique reactivity of this compound has the potential to uncover new and unexpected chemical reactivity. arxiv.org

| Technology | Key Advantages | Potential Impact |

| Flow Synthesis | Precise reaction control, enhanced safety, and scalability. | Development of efficient, continuous manufacturing processes. researchgate.netorganic-chemistry.orgacs.org |

| High-Throughput Screening (HTS) | Rapid screening of vast numbers of reaction parameters. | Accelerated discovery of new catalysts and reaction conditions. wikipedia.orgacs.orgbmglabtech.com |

| Automation and Robotics | Increased efficiency, reproducibility, and data generation. | Faster development of new materials and pharmaceuticals. wikipedia.orgukri.org |

Advancements in Spectroscopic Characterization and Structural Elucidation Techniques

Continued progress in analytical and spectroscopic methods is essential for a deeper understanding of the structure, purity, and reactivity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the characterization of boronic acids. Future advancements will likely involve the application of more sophisticated NMR techniques, including multidimensional and solid-state NMR, to provide more detailed structural and dynamic information.

Mass spectrometry is another indispensable tool for determining the molecular weight and elemental composition of these compounds with high accuracy and sensitivity. The development of new ionization techniques will further enhance its capabilities in this area.

X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for understanding the precise arrangement of atoms in the molecule and its complexes. mdpi.comresearchgate.net Computational modeling, in conjunction with experimental data, offers powerful insights into the electronic structure and reactivity of boronic acids, aiding in the rational design of new compounds and the prediction of their properties. mdpi.com

| Analytical Technique | Information Provided | Future Trends |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, purity, and dynamic behavior. | Application of advanced multidimensional and solid-state NMR methods. |

| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | Development of high-resolution instruments and novel ionization sources. |

| X-ray Crystallography | Definitive three-dimensional atomic arrangement. | Analysis of reaction intermediates and complex structures. mdpi.comresearchgate.net |

| Computational Modeling | Electronic structure, reactivity, and property prediction. | Integration with experimental data for enhanced understanding. mdpi.com |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (6-(Butylthio)pyridin-3-yl)boronic acid?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, analogous compounds like (6-(trifluoromethyl)pyridin-3-yl)boronic acid are synthesized using Pd(Ph₃P)₄ as a catalyst, K₂CO₃ as a base, and dioxane/water as solvents at 90°C . Ensure proper stoichiometry of the boronic acid precursor and aryl halide, and monitor reaction progress via TLC or LCMS to optimize yield.

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- LCMS/HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and m/z values (e.g., [M+H]⁺ peaks) confirm molecular weight .

- NMR Spectroscopy : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR (if applicable) resolve structural features. For example, boroxine formation (δ 28.2 in ¹¹B NMR) and aromatic proton shifts (e.g., δ 8.42 ppm for pyridinyl protons) are critical .

Q. What are the solubility and handling precautions for this boronic acid?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but may form boroxines in aqueous conditions. Handle under inert atmosphere (N₂/Ar) to prevent oxidation . Safety protocols include using gloves, goggles, and fume hoods due to hazards like skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized using this boronic acid?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Pd(Ph₃P)₄ or PdCl₂(dppf) for electron-deficient pyridinyl systems .

- Solvent System : Dioxane/water (4:1) balances solubility and reactivity .

- Base : K₂CO₃ or Cs₂CO₃ for deprotonation without side reactions .

- Temperature : 90–100°C for 12–24 hours ensures complete conversion . Monitor by LCMS to avoid over- or under-coupling.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show:

- Short-term : Store at 2–8°C under inert gas (N₂/Ar) to prevent boroxine formation .

- Long-term : Lyophilize and store at –20°C with desiccants (e.g., silica gel) .

- In solution : Use freshly prepared solutions in anhydrous THF or DMSO to avoid hydrolysis .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

- Methodological Answer : The butylthio group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyridinyl ring and facilitating transmetallation with Pd catalysts. Competitive protodeboronation is minimized by using aprotic solvents and avoiding strong acids . Boroxine intermediates (detected via ¹¹B NMR) may form in anhydrous conditions but dissociate in aqueous media .

Q. How is this boronic acid utilized in synthesizing complex bioactive molecules?

- Methodological Answer : It serves as a key intermediate in multi-step syntheses. For example:

- Step 1 : Couple with halogenated heterocycles (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine) to form biaryl scaffolds .

- Step 2 : Functionalize further via hydrolysis, alkylation, or amidation to yield drug candidates (e.g., HIF-PH inhibitors) .

- Example : Synthesis of a pyrrolopyridazine derivative (m/z 757 [M+H]⁺) demonstrates its utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。